5-(N-Boc-amino)pentanophenone is a chemical compound with the molecular formula C16H23NO3 . It is used in proteomics research .
The molecule contains a total of 43 bonds, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ketone (aromatic) . The molecular weight is 277.36 g/mol .
The physical and chemical properties of 5-(N-Boc-amino)pentanophenone include a molecular weight of 277.36 g/mol, a XLogP3-AA of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 8, an exact mass of 277.16779360 g/mol, and a topological polar surface area of 55.4 Ų .
5-(N-Boc-amino)pentanophenone is classified as an organic compound belonging to the family of ketones. It features a pentanophenone backbone with a tert-butoxycarbonyl (Boc) protected amino group. The compound is used as an intermediate in various synthetic pathways, particularly in medicinal chemistry for the development of bioactive molecules. Its Chemical Abstracts Service (CAS) number is 116437-42-4, which uniquely identifies this compound in chemical databases.
The synthesis of 5-(N-Boc-amino)pentanophenone typically involves several key steps:
The reaction parameters such as temperature, reaction time, and concentrations are optimized to achieve maximum yield and purity.
The molecular structure of 5-(N-Boc-amino)pentanophenone can be described as follows:
The structure consists of a pentanophenone moiety with a Boc-protected amine group. The presence of the Boc group enhances the stability of the amine during further chemical transformations. The compound can be represented by its canonical SMILES notation: CCCCC(=O)C(C1=CC=CC=C1)N(C(=O)OCC(C)(C)C)C
.
5-(N-Boc-amino)pentanophenone can undergo various chemical reactions:
These reactions are essential for modifying the compound to create derivatives with enhanced biological activity or altered properties.
5-(N-Boc-amino)pentanophenone exhibits several important physical and chemical properties:
These properties influence its handling, storage, and application in synthetic processes.
5-(N-Boc-amino)pentanophenone finds applications primarily in:
The versatility of this compound makes it valuable in both academic research and industrial applications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0